molecular formula C16H15F3N4S B2526955 N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477865-93-3

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No. B2526955
CAS RN: 477865-93-3
M. Wt: 352.38
InChI Key: DWRYDINDRHBKRR-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline, which was achieved through alkylation, Heck reaction, and reduction processes . Similarly, the synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit required SN2-Ar aminations, N-acylations, and Williamson etherifications, demonstrating the intricate steps needed to construct dendritic molecules . These methods highlight the versatility and complexity of synthetic routes in organic chemistry, which could be analogous to the synthesis of "N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline".

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For instance, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and further supported by computational methods such as HF and DFT/B3LYP . These techniques provide detailed insights into the molecular geometry, which is essential for predicting the behavior of "this compound".

Chemical Reactions Analysis

The reactivity of anilines can be influenced by the presence of substituents on the aromatic ring. In the case of TiCl4-induced N-methyleneamine equivalents, the addition of allyl nucleophiles led to the formation of 1,2,3,4-tetrahydroquinolines and homoallylic anilines . This indicates that the allylsulfanyl group in "this compound" could similarly participate in nucleophilic addition reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilines are influenced by their molecular structure. For example, the optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated using UV-Vis and fluorescence spectra . The dendritic melamines based on 4-(n-octyloxy)aniline exhibited self-assembly behavior, which was analyzed using TEM and supported by DFT calculations and spectroscopic methods . These studies suggest that "this compound" may also display unique optical and self-assembly properties, which could be explored through similar analytical techniques.

Scientific Research Applications

Triazine-Based Compounds in Medicinal Chemistry

Triazine derivatives, including compounds structurally related to N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline, have been extensively studied for their potential in medicinal chemistry. They exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and more. This broad range of pharmacological activities makes triazine an interesting core moiety for drug development. The research on triazine derivatives has led to the synthesis and evaluation of numerous synthetic derivatives with promising pharmacological profiles, suggesting that triazines may play a significant role in the future of drug discovery (Verma, Sinha, & Bansal, 2019).

Triazine Derivatives for Antitumor Activities

Recent literature has emphasized the antitumor activities of 1,2,3-triazines and their benzo- and hetero-fused derivatives, highlighting their efficacy and the simplicity of their synthesis. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. The review of literature from the end of the last century to 2016 showcases the potential of 1,2,3-triazine and related compounds as scaffolds for developing antitumor agents (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Triazine-Based Mesogens for Liquid Crystal Applications

The research on 1,3,5-triazine-based mesogens has been gaining attention due to their importance in charge and energy transport applications and their potential in organo-electronic applications. Triazine-based discotic liquid crystals, explored in recent years, highlight the structural modifications undertaken by researchers to alter properties for basic research and materials aimed at commercial success in liquid crystal displays and other applications. This area demonstrates the versatility of triazine derivatives beyond pharmaceuticals, encompassing materials science and technology (Devadiga & Ahipa, 2019).

properties

IUPAC Name

N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h3-8,10,20H,1,9H2,2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRYDINDRHBKRR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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